molecular formula C18H16N2O3S2 B2898926 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 1795420-49-3

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2898926
CAS No.: 1795420-49-3
M. Wt: 372.46
InChI Key: MOOZMEUYHFEQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that features a thiazole ring, a benzofuran moiety, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under reflux conditions.

    Coupling with Benzofuran: The thiazole derivative is then coupled with a benzofuran derivative using a palladium-catalyzed cross-coupling reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of a thiazole ring, benzofuran moiety, and sulfonamide group, which confer distinct chemical and biological properties. Its ability to induce apoptosis and inhibit bacterial growth makes it a promising candidate for further research and development .

Biological Activity

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article delves into its biological activity, presenting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, benzofuran moiety, and sulfonamide group. Its molecular formula is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S, with a molar mass of approximately 306.39 g/mol. The presence of the thiazole and benzofuran rings is significant for its biological activity.

Research indicates that compounds containing thiazole and benzofuran moieties exhibit various mechanisms of action:

  • Anticancer Activity : Thiazole derivatives have shown promising anticancer activity against multiple cell lines. For instance, compounds similar to this compound have been tested against human melanoma and glioblastoma cells, demonstrating significant cytotoxic effects with IC50 values often below 30 µM .
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, showing potential as broad-spectrum antibiotics .

Anticancer Activity

A study focusing on thiazole derivatives reported that this compound exhibited notable cytotoxicity against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte). The compound's interaction with Bcl-2 proteins was analyzed through molecular dynamics simulations, revealing hydrophobic interactions that contribute to its anticancer efficacy .

Cell LineIC50 (µM)Reference
A431<30
Jurkat<30

Antimicrobial Activity

In vitro studies have demonstrated that similar thiazole-containing compounds possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial folate synthesis pathways, akin to traditional sulfonamides .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy : In a preclinical trial involving human melanoma cells, the compound showed a dose-dependent reduction in cell viability. The study highlighted the importance of the thiazole moiety in enhancing the compound's binding affinity to target proteins involved in cell proliferation .
  • Case Study on Antimicrobial Properties : A comparative analysis of various thiazole derivatives indicated that those with a benzofuran core exhibited superior antibacterial activity compared to their counterparts lacking this structural feature. This suggests that the benzofuran ring may play a critical role in enhancing the bioactivity of these compounds .

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-12-19-17(11-24-12)15-4-2-3-5-16(15)20-25(21,22)14-6-7-18-13(10-14)8-9-23-18/h2-7,10-11,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOZMEUYHFEQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.